N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide
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Overview
Description
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide typically involves multiple steps. One common approach starts with the reaction of 3,4-difluorophenol with 2-chloropyridine in the presence of a base to form 4-(3,4-difluorophenoxy)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with but-2-yn-1-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring or the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to form bidentate interactions with critical residues in the target molecules, enhancing its potency and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide
- N-[3-(1-{[4-(3,4-Difluorophenoxy)-phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide
Uniqueness
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide is unique due to its specific substitution pattern and the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-2-3-16(21)20-10-11-8-13(6-7-19-11)22-12-4-5-14(17)15(18)9-12/h4-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQMVLCSKKHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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